2-(naphthalen-2-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c28-22(15-29-20-11-10-16-5-1-2-6-17(16)14-20)26-19-8-3-7-18(13-19)23-27-21-9-4-12-25-24(21)30-23/h1-14H,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQZWBOAEZXMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 2-(naphthalen-2-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a member of the thiazolo[5,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a naphthalene moiety linked to a thiazolo[5,4-b]pyridine ring through an acetamide group. Its molecular formula is , and it possesses unique structural features that contribute to its biological activity.
1. Anti-inflammatory Activity
Recent studies have indicated that compounds containing thiazolo[5,4-b]pyridine derivatives exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.
- Case Study : In vitro assays demonstrated that certain thiazolo derivatives showed IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory potential. For instance, compounds with similar structures to our target compound displayed IC50 values ranging from to against COX-2 .
2. Antimicrobial Activity
The antimicrobial properties of thiazolo[5,4-b]pyridine derivatives have been extensively studied. These compounds have shown promising activity against various bacterial strains.
- Research Findings : A derivative similar to our target compound was tested against Gram-positive and Gram-negative bacteria, showing minimal inhibitory concentration (MIC) values as low as for Pseudomonas aeruginosa and Escherichia coli .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
3. Anticancer Activity
The anticancer potential of the compound has been evaluated in various cancer cell lines. The mechanism of action often involves inducing apoptosis in cancer cells.
- Case Study : In vitro studies on nasopharyngeal carcinoma cells (NPC-TW01) revealed that a structurally similar compound exhibited an IC50 value of , demonstrating significant antiproliferative effects . The compound induced cell cycle arrest in the S phase, suggesting a mechanism that disrupts normal cell division.
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications on the thiazolo[5,4-b]pyridine scaffold can significantly influence their potency.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as effective inhibitors of the c-KIT receptor, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). The compound has been shown to exhibit significant anti-proliferative activity against c-KIT activated cells, particularly those resistant to conventional therapies like imatinib. For instance, a derivative of thiazolo[5,4-b]pyridine demonstrated an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib in both enzymatic inhibition and cellular assays .
Structure-Activity Relationship (SAR) Studies
The compound's efficacy has been further elucidated through SAR studies that explore how modifications to its structure affect biological activity. For example, variations in the substituents on the thiazolo[5,4-b]pyridine scaffold have been systematically analyzed to optimize binding affinity and selectivity towards c-KIT and other kinases involved in cancer progression .
Kinase Inhibition
Thiazolo[5,4-b]pyridine derivatives, including our compound of interest, have been identified as promising candidates for developing selective kinase inhibitors. They target various kinases such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2. The binding modes vary significantly depending on the specific kinase target, which opens avenues for designing highly selective inhibitors for therapeutic applications .
Drug Resistance Overcoming
One of the critical challenges in cancer treatment is drug resistance. The compound has shown potential in overcoming resistance mechanisms associated with c-KIT inhibitors. By modifying the thiazolo[5,4-b]pyridine scaffold to enhance its affinity for mutated forms of c-KIT, researchers are developing new therapeutic strategies that could restore sensitivity to treatment in resistant cancer cells .
Bioactive Molecule Development
The compound serves as a building block for synthesizing more complex bioactive molecules. Its structural features allow it to be modified into derivatives that can interact with various biological pathways. This versatility is essential for developing targeted therapies that address specific molecular targets within cancer cells or other disease states.
Data Table: Summary of Key Findings
Case Study 1: GIST Treatment
In a study focusing on GISTs, researchers synthesized a series of thiazolo[5,4-b]pyridine derivatives that included our compound. These derivatives were tested for their ability to inhibit cell proliferation in GIST-T1 cells harboring c-KIT mutations. Results indicated that certain modifications led to compounds with enhanced anti-proliferative effects compared to existing treatments.
Case Study 2: Selective Kinase Targeting
Another research effort explored the design of selective kinase inhibitors based on the thiazolo[5,4-b]pyridine scaffold. By varying substituents on the scaffold and assessing their binding affinities through molecular docking studies, researchers identified lead compounds with promising selectivity profiles against multiple kinases relevant to cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Thiazolo-Pyridine Modifications
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
- Structural Difference : Replaces the naphthyloxy-acetamide group with a 1-naphthamide moiety.
N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide
- Structural Difference: Thiazolo[5,4-c]pyridine isomer and phenoxy-phenyl substitution.
- The phenoxy group may enhance π-π stacking with aromatic residues in target proteins .
Analogs with Naphthyloxy-Acetamide Core and Varied Substitutions
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
- Structural Difference: Morpholinoethyl group replaces the thiazolo-pyridine-phenyl unit.
- Bioactivity : Exhibits cytotoxicity comparable to cisplatin (IC₅₀ ~3.16 µM in HeLa cells), suggesting the naphthyloxy-acetamide core drives anticancer activity. The morpholine group may improve solubility but reduce target specificity .
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Derivatives
- Structural Difference : Triazole ring replaces thiazolo-pyridine; naphthyloxy is attached via a methylene bridge.
- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Bioactivity : Nitro-substituted derivatives (e.g., 6b , 6c ) show enhanced electronic withdrawal, improving binding to nitroreductase enzymes. IR and NMR data confirm stable triazole-acetamide conformations .
Heterocyclic Acetamide Derivatives with Divergent Pharmacophores
Benzothiazole-Acetamide Hybrids
- Example : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide.
- Bioactivity : Demonstrates anti-inflammatory and analgesic properties. The benzothiazole ring, while less planar than thiazolo-pyridine, offers metabolic stability via sulfur-mediated interactions .
Ethyl 2-(4,6-Dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate
Comparative Analysis of Key Properties
Table 1: Structural and Pharmacological Comparisons
*Calculated based on molecular formulas.
Q & A
Q. Basic Research Focus
- HPLC-PDA : Detects degradation products (e.g., hydrolyzed acetamide bonds) under accelerated stability conditions (40°C/75% RH) .
- DSC/TGA : Identifies thermal decomposition thresholds (e.g., melting points >200°C suggest solid-state stability) .
- Mass spectrometry : Confirms absence of byproducts (e.g., dimerization during storage) .
How do structural modifications (e.g., naphthyl vs. phenyl substituents) influence SAR in related acetamides?
Advanced Research Focus
Comparative SAR studies show:
- Naphthyl groups : Enhance π-π stacking with hydrophobic kinase pockets, increasing potency (e.g., IC₅₀ < 1 µM for Src inhibition) .
- Thiazolo-pyridine vs. triazole : The former improves metabolic stability (t₁/₂ > 6h in microsomes), while triazole-linked derivatives exhibit higher aqueous solubility .
- Electron-withdrawing substituents : Nitro or chloro groups on the phenyl ring improve target selectivity by reducing off-target binding .
What are the best practices for troubleshooting failed coupling reactions in the synthesis?
Basic Research Focus
Common issues and solutions:
- Incomplete azide formation : Use excess NaN₃ (1.5 eq) and reflux for >6h .
- Cu catalyst deactivation : Ensure anhydrous conditions or add stabilizing ligands (e.g., TBTA) .
- Byproduct formation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
How can researchers validate target engagement in cellular assays for this compound?
Q. Advanced Research Focus
- Cellular thermal shift assay (CETSA) : Confirms binding to intended targets (e.g., kinases) by measuring protein denaturation shifts .
- Kinase profiling panels : Test against 100+ kinases to identify off-target effects (e.g., Eurofins KinaseProfiler™) .
- CRISPR knockouts : Eliminate target gene expression to verify mechanism-specific activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
